molecular formula C12H11ClN2O2 B2702833 Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate CAS No. 59746-99-5

Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate

Cat. No.: B2702833
CAS No.: 59746-99-5
M. Wt: 250.68
InChI Key: NTWSIYWETNCLJO-CMDGGOBGSA-N
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Description

Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate is an organic compound with the molecular formula C12H11ClN2O2 This compound is characterized by the presence of a chlorophenyl group, an amino group, and a cyano group attached to a prop-2-enoate moiety

Preparation Methods

The synthesis of Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate can be compared with other similar compounds, such as:

    Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate: Similar structure but with a bromine atom instead of chlorine, which may result in different chemical and biological properties.

    Ethyl 3-[(4-fluorophenyl)amino]-2-cyanoprop-2-enoate: Contains a fluorine atom, which can influence the compound’s reactivity and biological activity.

    Ethyl 3-[(4-methylphenyl)amino]-2-cyanoprop-2-enoate: The presence of a methyl group can affect the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate, a compound with significant potential in medicinal chemistry, has been the subject of various studies exploring its biological activity. This article delves into its antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique combination of functional groups, which include an ethyl group, a cyano group, and a chlorophenyl moiety. These structural features contribute to its distinctive chemical reactivity and biological activity.

Property Value
Molecular Formula C12H12ClN2O2
Molecular Weight 252.68 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, leading to cell death.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies show that it can inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models. The proposed mechanism involves the inhibition of specific enzymes associated with cell cycle regulation and apoptosis induction. For instance, it has been found to downregulate cyclin D1 and upregulate p53 expression in cancer cell lines.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in metabolic pathways critical for cell growth and survival. For example:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as DNA polymerase and topoisomerase, which are essential for DNA replication and repair.
  • Receptor Modulation : It can modulate receptor activity, affecting signaling pathways that regulate cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound Structure Biological Activity
Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoateBromine instead of chlorineSimilar antimicrobial properties; slightly less potent due to steric hindrance.
Ethyl 3-[(4-fluorophenyl)amino]-2-cyanoprop-2-enoateFluorine atom presentEnhanced solubility; potential for increased bioavailability.
Ethyl 3-(4-methylphenyl)amino)-2-cyanoprop-2-enoateMethyl group presentAltered interaction with biological targets; varying potency against cancer cells.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.
  • Cancer Cell Proliferation Inhibition : In a study involving breast cancer cell lines (MCF7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM), highlighting its potential as an anticancer agent.

Properties

IUPAC Name

ethyl (E)-3-(4-chloroanilino)-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWSIYWETNCLJO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=C(C=C1)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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